molecular formula C21H18F3NO4 B255957 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No. B255957
M. Wt: 405.4 g/mol
InChI Key: SSADFDOKFCDYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by Vlahos et al. and has since been extensively studied for its mechanism of action and its potential therapeutic applications.

Mechanism of Action

7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one specifically targets the PI3K pathway by binding to the ATP-binding site of the enzyme and inhibiting its activity. This leads to a decrease in the levels of PIP3, which is a key signaling molecule in the PI3K pathway. As a result, downstream effectors of the pathway such as Akt and mTOR are also inhibited, leading to a decrease in cell proliferation and survival.
Biochemical and Physiological Effects:
7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
In addition to its anti-cancer properties, 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one has also been shown to have potential therapeutic applications in other diseases such as diabetes and neurodegenerative disorders. It has been shown to improve insulin sensitivity in animal models of diabetes and to protect neurons from oxidative stress-induced cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is its high specificity for the PI3K pathway. This makes it a valuable tool for studying the role of this pathway in various cellular processes. However, its specificity can also be a limitation, as it may not accurately reflect the complexity of cellular signaling networks in vivo.
Another limitation of 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is its potential toxicity. It has been shown to induce cell death in some non-cancerous cell lines, and its long-term effects on animal models are not well understood.
List of

Future Directions

1. Further investigation of the potential therapeutic applications of 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one in diseases such as diabetes and neurodegenerative disorders.
2. Development of more specific inhibitors of the PI3K pathway that can overcome the limitations of 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one.
3. Investigation of the role of the PI3K pathway in other cellular processes, such as autophagy and DNA repair.
4. Exploration of the potential use of 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one in combination with other anti-cancer agents to enhance their efficacy.
5. Investigation of the long-term effects of 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one on animal models to determine its safety and potential toxicity.
6. Development of new methods for synthesizing 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one that can improve its yield and purity.
7. Investigation of the potential use of 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one as a diagnostic tool for detecting abnormalities in the PI3K pathway.

Synthesis Methods

The synthesis of 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one involves several steps, including the reaction of 2,4-dihydroxybenzophenone with trifluoroacetic anhydride to form the intermediate 2-trifluoroacetoxy-4-hydroxybenzophenone. The intermediate is then reacted with morpholine and formaldehyde to form the morpholinomethyl derivative. The final step involves the reaction of the morpholinomethyl derivative with 2,3-epoxypropyl trifluoromethanesulfonate to yield 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one.

Scientific Research Applications

7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is primarily used as a pharmacological tool to study the phosphatidylinositol 3-kinase (PI3K) signaling pathway. It inhibits the activity of PI3K by binding to its ATP-binding site and preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade of the PI3K pathway has been shown to affect a wide range of cellular processes, including cell proliferation, survival, and differentiation.

properties

Product Name

7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

Molecular Formula

C21H18F3NO4

Molecular Weight

405.4 g/mol

IUPAC Name

7-hydroxy-8-(morpholin-4-ylmethyl)-3-phenyl-2-(trifluoromethyl)chromen-4-one

InChI

InChI=1S/C21H18F3NO4/c22-21(23,24)20-17(13-4-2-1-3-5-13)18(27)14-6-7-16(26)15(19(14)29-20)12-25-8-10-28-11-9-25/h1-7,26H,8-12H2

InChI Key

SSADFDOKFCDYQG-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C(F)(F)F)O

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C(F)(F)F)O

Origin of Product

United States

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